molecular formula C7H16N2 B1317694 N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine CAS No. 99724-17-1

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

Cat. No. B1317694
Key on ui cas rn: 99724-17-1
M. Wt: 128.22 g/mol
InChI Key: DDROADVTQNAKPF-UHFFFAOYSA-N
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Patent
US04771054

Procedure details

A mixture of 1.25 g (5.72 mmol) of N,N-dimethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 100 ml of methyl alcohol, 0.2 g of 20% palladium on carbon and hydrogen were shaken at a pressure of 55.1 psi. After 16.8 hours the catalyst was filtered and the filtrate evaporated under reduced pressure. The residue was bulb to bulb distilled yielding 0.71 g (97%) N,N-dimethyl-3-pyrrolidinemethanamine as a clear yellow oil.
Name
N,N-dimethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]1[CH2:8][CH2:7][N:6](CC2C=CC=CC=2)[CH2:5]1.[H][H]>[Pd].CO>[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]1[CH2:8][CH2:7][NH:6][CH2:5]1

Inputs

Step One
Name
N,N-dimethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Quantity
1.25 g
Type
reactant
Smiles
CN(CC1CN(CC1)CC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
were shaken at a pressure of 55.1 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 16.8 hours the catalyst was filtered
Duration
16.8 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CC1CNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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